![molecular formula C18H20N4 B3035091 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 301220-34-8](/img/structure/B3035091.png)

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

“3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine” is a compound with a complex structure that includes a benzylpiperidinyl group and an imidazopyridine group . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of “3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine” is complex. It includes a benzylpiperidinyl group, which is a piperidine ring with a benzyl substituent, and an imidazopyridine group, which is a fused ring system combining the imidazole and pyridine rings . The exact 3D structure is not provided in the sources I found.Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

This compound is structurally similar to donepezil, a drug used to treat Alzheimer’s disease . It has potential as a multifunctional anti-Alzheimer’s agent . The compound could inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Anti-Aβ Aggregation

The compound has shown potential anti-Aβ aggregation capacity . Amyloid-beta (Aβ) peptides can aggregate and form plaques in the brain, which is a characteristic feature of Alzheimer’s disease .

Antioxidant Activity

The compound has demonstrated antioxidant activity . This means it could help protect cells from damage caused by free radicals, unstable molecules that can cause oxidative stress .

Metal-Chelating Properties

The compound has shown metal-chelating ability . This could be beneficial in conditions where metal ions like iron and copper contribute to disease pathology through oxidative stress .

Glycine Transporter 1 (GlyT1) Inhibition

The compound’s structure is similar to certain GlyT1 inhibitors . GlyT1 is a target in drug discovery for schizophrenia, and inhibiting it can modulate glycine levels in the brain .

Antimicrobial Activity

While not directly linked to the compound , similar structures have shown antimicrobial activity . This suggests potential for further investigation in this area .

Wirkmechanismus

Target of Action

The primary target of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a vital role in cognition. Inhibition of AChE leads to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Mode of Action

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine acts as an inhibitor of AChE . By binding to AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This compound also exhibits high selectivity and potency as a GlyT1 inhibitor , which suggests that it may modulate multiple biological targets.

Biochemical Pathways

The increased levels of acetylcholine resulting from AChE inhibition by 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine can enhance cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound’s action as a GlyT1 inhibitor also suggests potential effects on glycine transport, which could influence neurotransmission in the brain .

Pharmacokinetics

The compound’s molecular weight of 25236 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

The inhibition of AChE and potentially GlyT1 by 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine can lead to increased levels of acetylcholine and altered glycine transport in the brain. These changes can enhance neurotransmission and potentially improve cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Eigenschaften

IUPAC Name |

3-(1-benzylpiperidin-4-yl)imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-2-5-15(6-3-1)13-21-11-8-16(9-12-21)22-14-20-17-7-4-10-19-18(17)22/h1-7,10,14,16H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCBCJLLOQPIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C2N=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine | |

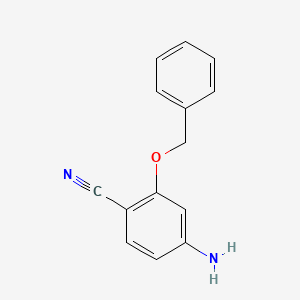

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)

![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine](/img/structure/B3035018.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B3035027.png)